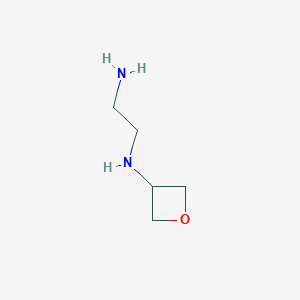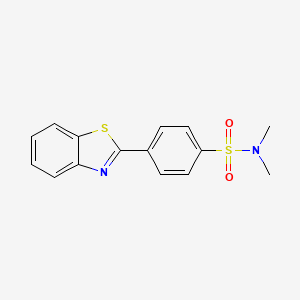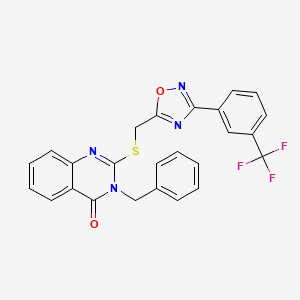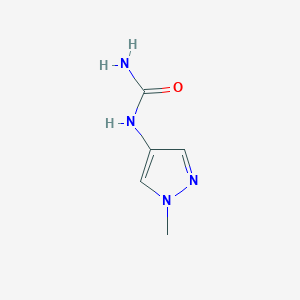
N1-(oxetan-3-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(oxetan-3-yl)ethane-1,2-diamine, also known as OEDA, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. OEDA is a chiral molecule with two stereoisomers, and it is characterized by its unique oxetane ring structure.
科学的研究の応用
N1-(oxetan-3-yl)ethane-1,2-diamine has been studied for its potential applications in the field of medicine, particularly in the development of new drugs. It has been shown to exhibit anti-tumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N1-(oxetan-3-yl)ethane-1,2-diamine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of N1-(oxetan-3-yl)ethane-1,2-diamine is not yet fully understood, but studies have suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair. Additionally, it may inhibit the activity of certain proteins involved in cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N1-(oxetan-3-yl)ethane-1,2-diamine has a low toxicity profile, making it a promising candidate for drug development. Additionally, it has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body. N1-(oxetan-3-yl)ethane-1,2-diamine has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. It has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
実験室実験の利点と制限
One advantage of N1-(oxetan-3-yl)ethane-1,2-diamine is its low toxicity profile, which makes it a safe compound to work with in laboratory experiments. Additionally, its unique oxetane ring structure makes it a valuable tool for studying the effects of chiral molecules in biological systems. However, one limitation of N1-(oxetan-3-yl)ethane-1,2-diamine is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
Future research on N1-(oxetan-3-yl)ethane-1,2-diamine could focus on further elucidating its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, studies could investigate the effects of N1-(oxetan-3-yl)ethane-1,2-diamine on different cell types and in different animal models. Furthermore, research could focus on developing more efficient synthesis methods for N1-(oxetan-3-yl)ethane-1,2-diamine, as well as its derivatives. Overall, N1-(oxetan-3-yl)ethane-1,2-diamine is a promising compound with significant potential for future research and drug development.
合成法
The synthesis of N1-(oxetan-3-yl)ethane-1,2-diamine can be achieved through various methods, including the reaction of ethylene diamine with 3-chlorooxetane or the reaction of oxetane with ethylene diamine. The latter method involves the use of a Lewis acid catalyst, such as boron trifluoride, to promote the reaction. The resulting product is a mixture of the two stereoisomers of N1-(oxetan-3-yl)ethane-1,2-diamine, which can be separated through various techniques, including chromatography.
特性
IUPAC Name |
N'-(oxetan-3-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-1-2-7-5-3-8-4-5/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISVUZXKFLGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)
![3-[(Furan-2-ylmethoxy)methyl]aniline](/img/structure/B2849759.png)
![3-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2849760.png)


![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)


![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)

![(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2849771.png)
![Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2849773.png)
![N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2849775.png)
